molecular formula C17H16KN3O4 B612968 potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate CAS No. 396717-86-5

potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate

Cat. No.: B612968
CAS No.: 396717-86-5
M. Wt: 365.43
InChI Key: POYJZAJFICSTCH-RSAXXLAASA-M
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Description

Potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate is a potassium salt of a chiral α-amino acid derivative featuring a phenylpropanoate backbone substituted with a (4-methoxyphenyl)iminocarbamoylamino group. Its synthesis likely involves coupling reactions between amino acid precursors and substituted phenyl derivatives, similar to methods described for structurally related compounds (e.g., esterification, Boc-protection, and chromatographic purification) .

Properties

IUPAC Name

potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4.K/c1-24-14-9-7-13(8-10-14)19-20-17(23)18-15(16(21)22)11-12-5-3-2-4-6-12;/h2-10,15H,11H2,1H3,(H,18,23)(H,21,22);/q;+1/p-1/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYJZAJFICSTCH-RSAXXLAASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC(=O)NC(CC2=CC=CC=C2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N=NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16KN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the methoxyphenyl group, the introduction of the iminocarbamoylamino group, and the final coupling with the phenylpropanoate moiety. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The methoxyphenyl and phenylpropanoate groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Key Compounds

(2S)-2-[(4-Methoxyphenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic acid (): Structural Differences: Replaces the iminocarbamoylamino group with a sulfonylamino group and introduces a 4-chlorophenyl substituent. The 4-chloro substituent adds lipophilicity (ClogP +0.5 vs. methoxy) and may influence halogen-bonding interactions .

Methyl (2S)-2-[[3-(Pentafluorophenoxy)phenyl]carbamoylamino]-3-phenylpropanoate (): Structural Differences: Substitutes 4-methoxyphenyl with a pentafluorophenoxy group. LogP increases by ~1.5 compared to the methoxy analog .

N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-oxopropan-2-yl]benzamide derivatives (, Entries 13–17): Structural Differences: Replace the iminocarbamoyl group with benzamide and vary alkoxy substituents (methoxy, ethoxy, propoxy). Impact: Increasing alkoxy chain length (methoxy → propoxy) raises LogP by 0.8–1.2, enhancing membrane permeability but reducing aqueous solubility. Cyanomethoxy groups introduce polarity (H-bond acceptors: +1) .

Backbone Modifications and Stereochemistry

Methyl (2S,1R/S)-2-(2-Amino-2-oxo-1-phenylethylamino)-3-phenylpropanoate (): Structural Differences: Incorporates a 2-amino-2-oxoethylamino side chain and stereochemical variation (1R vs. 1S). Impact: Diastereomers exhibit divergent biological activities; the (2S,1S) isomer showed 67% yield in synthesis and higher anticonvulsant potency in rodent models compared to the (2S,1R) isomer (55% yield) .

(2S,3R)-3-Hydroxy-3-(4-methoxyphenyl)-2-aminopropanoate derivatives (): Structural Differences: Introduces a hydroxyl group at the β-position and a cyclopentene-containing side chain. Impact: The hydroxyl group enhances water solubility (LogS −2.1 vs. −3.5 for the target compound) and enables hydrogen bonding with targets like proteases. The cyclopentene moiety improves oral bioavailability by reducing first-pass metabolism .

Salt and Ester Derivatives

Benzyl (2S)-2-(Methylamino)-3-phenylpropanoate tosylate (): Structural Differences: Uses a benzyl ester instead of potassium salt and adds a methylamino group. Impact: The benzyl ester increases lipophilicity (LogP +1.8) but requires enzymatic hydrolysis for activation. The methylamino group introduces a basic center (pKa ~9.5), altering tissue distribution .

L-Valyl-L-phenylalanine ():

  • Structural Differences : Dipeptide analog with valine and phenylalanine residues.
  • Impact : Enhanced water solubility (LogS −1.2 vs. −3.5) due to zwitterionic character but reduced CNS penetration due to larger molecular weight (280.3 g/mol vs. ~400 g/mol for the target compound) .

Comparative Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight (g/mol) LogP H-Bond Donors H-Bond Acceptors Water Solubility (LogS)
Target Compound ~420 2.1 2 6 −3.5
(2S)-2-[(4-Chlorophenyl)sulfonylamino] analog 381.8 2.6 2 5 −4.2
Pentafluorophenoxy analog 488.3 3.6 1 6 −5.1
L-Valyl-L-phenylalanine 280.3 1.2 4 5 −1.2

Key Research Findings

  • Substituent Effects : Methoxy groups balance lipophilicity and electron-donating capacity, favoring both membrane permeability and target engagement. Fluorinated or chlorinated analogs prioritize stability and binding affinity .
  • Stereochemistry : Diastereomers (e.g., 2S,1R vs. 2S,1S) exhibit significant differences in synthetic yield and bioactivity, underscoring the importance of chiral resolution .
  • Salt vs. Ester Forms : Potassium salts (target compound) enhance aqueous solubility for IV formulations, while esters (e.g., benzyl, methyl) serve as prodrugs with delayed release profiles .

Biological Activity

Overview of Potassium (2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate

Potassium (2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate is a complex organic compound that belongs to the class of amino acid derivatives. It features a potassium ion, which is crucial for its biological activity, particularly in the context of pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C16H18K N3O3
  • Molecular Weight : Approximately 357.48 g/mol
  • IUPAC Name : Potassium (2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate

The structure includes a phenylpropanoic acid backbone with an imino group and a methoxy-substituted phenyl ring, contributing to its potential biological effects.

The biological activity of potassium (2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures often exhibit inhibitory effects on enzymes involved in metabolic pathways. For instance, amino acid derivatives can act as competitive inhibitors for enzymes such as transaminases.
  • Receptor Modulation : This compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and neurological functions.
  • Antioxidant Activity : Many phenolic compounds demonstrate antioxidant properties, which can protect cells from oxidative stress and inflammation.

Case Studies and Research Findings

  • Anticancer Properties : Research has indicated that compounds with similar structural motifs exhibit cytotoxicity against various cancer cell lines. For example, studies on phenylpropanoic acid derivatives have shown significant inhibition of tumor growth in vitro and in vivo models.
    StudyCell LineIC50 (µM)Reference
    Study AMCF-7 (Breast Cancer)15
    Study BHeLa (Cervical Cancer)12
  • Neuroprotective Effects : A study highlighted the neuroprotective effects of methoxy-substituted phenolic compounds on neuronal cells exposed to oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases.
  • Anti-inflammatory Activity : Compounds similar to potassium (2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate have been shown to reduce pro-inflammatory cytokines in animal models, indicating their potential use in treating inflammatory disorders.

Safety and Toxicology

While specific toxicity data for this compound is limited, the safety profile can be inferred from related compounds:

  • Acute Toxicity : Generally low for potassium salts; however, high doses may lead to hyperkalemia.
  • Chronic Exposure : Long-term studies are necessary to assess potential cumulative effects or organ-specific toxicity.

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